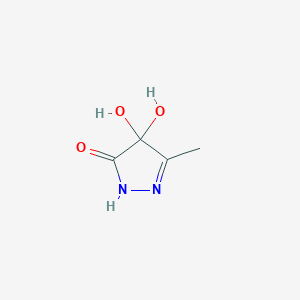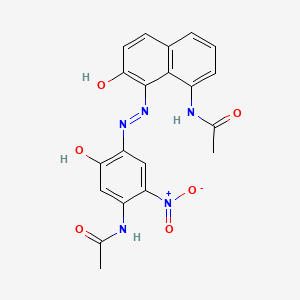
5-Cyclohexyl-2-methyl-2,3-dihydro-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclohexyl-2-methyl-2,3-dihydro-1-benzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that are widely distributed in nature and have significant biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The compound’s structure consists of a benzofuran ring with a cyclohexyl and a methyl group attached, making it a unique and interesting molecule for various scientific research applications.
Preparation Methods
The synthesis of 5-Cyclohexyl-2-methyl-2,3-dihydro-1-benzofuran can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a free radical cyclization cascade can be employed to construct the benzofuran ring . This method is advantageous due to its high yield and fewer side reactions. Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining the purity and yield of the compound.
Chemical Reactions Analysis
5-Cyclohexyl-2-methyl-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions may involve halogens or hydroxyl groups as substituents . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Cyclohexyl-2-methyl-2,3-dihydro-1-benzofuran has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, benzofuran derivatives have shown promise as potential therapeutic agents for various diseases, including cancer and viral infections . The compound’s unique structure and biological activities make it a valuable candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 5-Cyclohexyl-2-methyl-2,3-dihydro-1-benzofuran involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to exert their effects by binding to enzymes or receptors, thereby modulating their activity . For example, some benzofuran compounds have been found to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell growth inhibition . The exact molecular targets and pathways may vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
5-Cyclohexyl-2-methyl-2,3-dihydro-1-benzofuran can be compared with other similar compounds, such as 2-methyl-2,3-dihydrobenzofuran and 2-methylcoumaran . These compounds share a similar benzofuran core structure but differ in their substituents. The presence of the cyclohexyl group in this compound distinguishes it from its analogs and may contribute to its unique biological activities and applications.
Properties
CAS No. |
54815-15-5 |
|---|---|
Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
5-cyclohexyl-2-methyl-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C15H20O/c1-11-9-14-10-13(7-8-15(14)16-11)12-5-3-2-4-6-12/h7-8,10-12H,2-6,9H2,1H3 |
InChI Key |
PLVPFMKGQROMAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Octadecanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B13955486.png)




![1H-Cyclopropa[D]pyrrolo[1,2-A]azocine](/img/structure/B13955527.png)
![4-Chloro-3-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13955535.png)




![2-(2-Aminoacetyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13955565.png)
